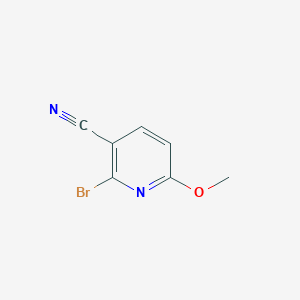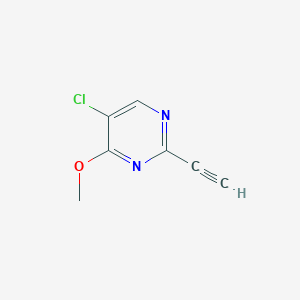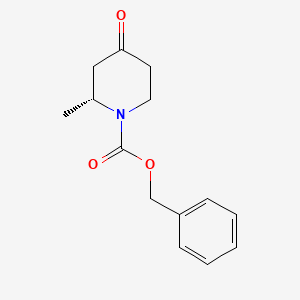![molecular formula C13H25N3O B1404063 N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide CAS No. 1214265-81-2](/img/structure/B1404063.png)
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide
Descripción general
Descripción
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide (NMPCH) is an organic compound composed of a cyclohexyl group connected to an acetamide group, which is connected to a 4-methylpiperazin-1-yl group. It is a white, odorless, and crystalline powder. NMPCH is a synthetic compound that is used in a variety of scientific research applications, including as an inhibitor of enzymes and as an agonist of various receptors.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Structural Characterization
- Researchers have designed and synthesized various acetamide derivatives, including N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, to explore their chemical structures and properties. For instance, a study focused on the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives, characterized by 1H NMR, IR, and MS, indicating the compound's potential in material science and pharmaceuticals (Yang Jing, 2010).
2. Biological Evaluation for Antioxidant, Analgesic, and Anti-Inflammatory Activities
- Some derivatives of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide have been evaluated for biological activities. For example, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide showed significant DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, demonstrating its potential in therapeutic applications (P. Nayak et al., 2014).
3. Antimicrobial and Anticholinesterase Activities
- Studies have synthesized and evaluated N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide derivatives for antimicrobial and anticholinesterase activities. One such study found that thiazole derivatives exhibited significant antifungal activity against Candida parapsilosis, highlighting their potential in developing new antimicrobial agents (L. Yurttaş et al., 2015).
4. Anticancer Potential
- Research into N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide derivatives includes evaluating their anticancer properties. For example, studies on 5-methyl-4-phenyl thiazole derivatives showed selective cytotoxicity against human lung adenocarcinoma cells, suggesting their potential in cancer treatment (A. Evren et al., 2019).
5. Cognitive and Memory Enhancement
- Some derivatives of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide have been studied for their potential to enhance cognitive and memory abilities. A study involving the synthesis and evaluation of such compounds found positive effects on memory ability in mice, suggesting applications in neurology and cognitive science (Li Ming-zhu, 2008).
Propiedades
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h12-13H,3-10H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJHMETYGMTLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



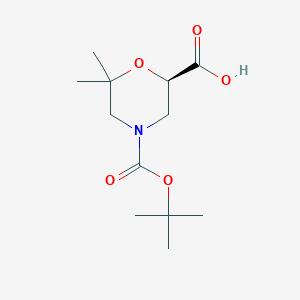
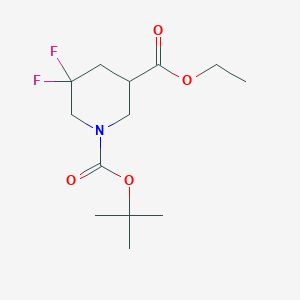
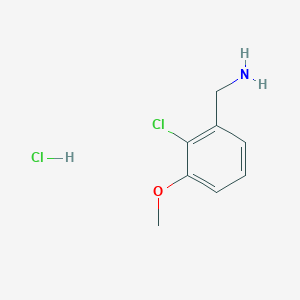
![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1403989.png)
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)
![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)
![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)
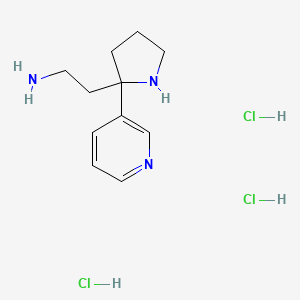
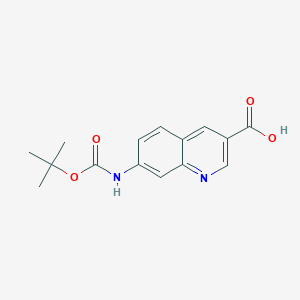
![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)
